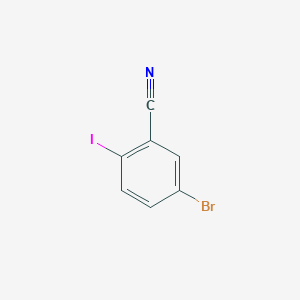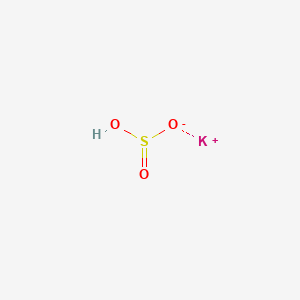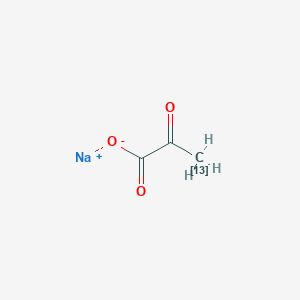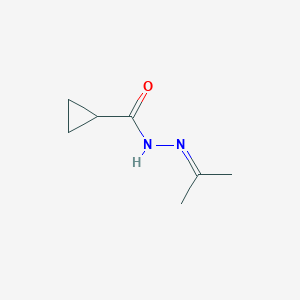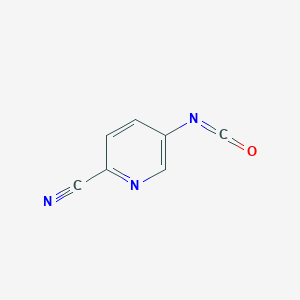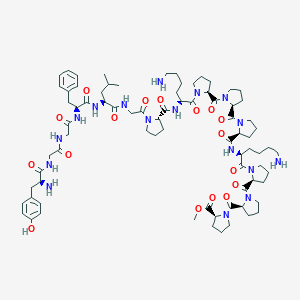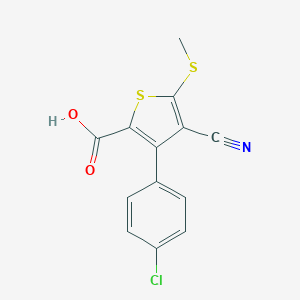
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid, also known as EDTCA, is a heterocyclic compound that belongs to the class of thiophenes. It has gained significant attention in recent years due to its potential applications in scientific research. EDTCA is synthesized through a multistep process, and its mechanism of action is not yet fully understood. However, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid is not yet fully understood, but it is thought to involve the interaction of the compound with various biomolecules, including enzymes and receptors. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been found to exhibit moderate inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its lack of selectivity for certain enzymes and receptors. These limitations can be overcome through the use of appropriate solvents and the design of more selective derivatives.
Direcciones Futuras
There are several potential future directions for research involving 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid. One area of interest is the development of more selective derivatives of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid that can target specific enzymes or receptors. Another area of interest is the investigation of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid's potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammation-related diseases. Additionally, the incorporation of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid into polymer matrices for various applications, such as in the field of electronics, is an area of interest for materials science research.
Métodos De Síntesis
The synthesis of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid involves several steps, including the alkylation of 3-methylthiophene, followed by the oxidation of the resulting compound to form 3-methylthiophene-2-carboxylic acid. This acid is then ethoxycarbonylated to form 3-ethoxy-4,5-dimethylthiophene-2-carboxylic acid. The overall process is complex and requires careful control of reaction conditions to obtain high yields of the final product. However, the synthesis of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been optimized in recent years, making it easier and more efficient.
Aplicaciones Científicas De Investigación
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has several potential applications in scientific research, including in the fields of organic synthesis, materials science, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including those with potential pharmacological properties. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been incorporated into polymer matrices to improve their properties, such as thermal stability and electrical conductivity. In biochemistry, 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been investigated for its potential as a ligand for metal ions, as well as its ability to inhibit the activity of certain enzymes.
Propiedades
Número CAS |
113589-54-1 |
|---|---|
Nombre del producto |
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid |
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-ethoxy-4,5-dimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-4-12-7-5(2)6(3)13-8(7)9(10)11/h4H2,1-3H3,(H,10,11) |
Clave InChI |
KUVTWKMFGSVQBJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC(=C1C)C)C(=O)O |
SMILES canónico |
CCOC1=C(SC(=C1C)C)C(=O)O |
Sinónimos |
2-Thiophenecarboxylicacid,3-ethoxy-4,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




